molecular formula C₁₃H₁₄O₅S B1147472 (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate CAS No. 1469982-23-7

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate

Cat. No.: B1147472
CAS No.: 1469982-23-7
M. Wt: 282.31
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a chiral 1,3-oxathiolane derivative that serves as a critical synthetic intermediate in nucleoside chemistry and antiviral research . This high-purity compound is exclusively for use in laboratory research to support the development of new therapeutic agents. Its stereospecific structure is particularly valuable for designing and synthesizing novel nucleoside analogues, which are a cornerstone of antiviral and anticancer drug discovery programs. As a key building block, it enables researchers to explore structure-activity relationships and modulate the pharmacokinetic properties of potential drug candidates. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

[(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWDXBQHMZOSFT-PIJUOVFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioglycolic Acid-Based Synthesis via l-Menthol Esterification

A high-yielding route begins with thioglycolic acid, which undergoes esterification with l-menthol to form (S)-menthyl thioglycolate (12 ) . The use of l-menthol introduces chirality, critical for subsequent stereocontrol. Sulfuryl chloride chlorinates the ester to generate sulfenyl chloride intermediate 13 , which undergoes regioselective 1,2-insertion into vinyl acetate. This step constructs the oxathiolane skeleton while establishing the anomeric center’s oxidation state .

The reaction sequence proceeds under tightly controlled temperatures (−20°C to 70°C) to manage exotherms and minimize racemization. After ring closure with water, the crude product is extracted into toluene and crystallized with hexanes, yielding 56% of oxathiolane intermediate 4 with >99% purity . Chiral resolution using (S)-BINOL ensures enantiomeric excess >99% for the (2R)-configured final product .

Zinc Chloride-Catalyzed Cyclization of Mercaptoacetaldehyde and Benzoyloxyacetaldehyde

A patent-described method synthesizes 5-methoxy-1,3-oxathiolane-2-methanol benzoate via acid-catalyzed cyclization . Mercaptoacetaldehyde dimethyl acetal reacts with benzoyloxyacetaldehyde in toluene under reflux, catalyzed by zinc chloride in methanol. This forms a 1:1 anomeric mixture, which is purified via silica gel chromatography and fractional crystallization .

Key parameters include:

  • Solvent : Toluene (high-boiling solvent for reflux conditions).

  • Catalyst : ZnCl₂ (1.6 g per 34.2 g mercaptoacetaldehyde).

  • Yield : 45.1 g of crude product, refined to 6.32 g crystalline solid after multiple purifications .

The benzoyl group is introduced early, simplifying downstream steps. However, this method requires resolution to isolate the (2R)-enantiomer, typically achieved via enzymatic or chemical means .

Enzymatic Dynamic Kinetic Resolution (DKR) Using Lipase

A one-pot enzymatic synthesis leverages Trichosporon laibachii lipase to catalyze both hemithioacetal formation and enantioselective lactonization . Starting from 2-(phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, and phenyl acetate, the lipase drives the equilibrium toward the (R)-configured oxathiolane with 96.5% enantiomeric excess .

Reaction conditions :

  • Temperature : 37°C.

  • Solvent : Aqueous buffer/organic solvent biphasic system.

  • Yield : 97.3% at 99.6% conversion .

This method avoids toxic metal catalysts and operates under mild conditions, making it industrially viable. The benzoate ester is introduced via transesterification in subsequent steps.

NBS-Mediated Thiol-Ene Reaction for Oxathiolane Formation

A visible light photoredox strategy employs N-bromosuccinimide (NBS) to mediate the coupling of 2-mercaptoethanol with benzaldehyde derivatives . For example, methyl 4-(1,3-oxathiolan-2-yl)benzoate is synthesized in dichloromethane at room temperature, followed by NaOH quenching and chromatography .

Advantages :

  • Mild conditions : Room temperature, short reaction time (2–6 hours).

  • Broad substrate scope : Adaptable to aromatic aldehydes with electron-withdrawing groups .

While this method is efficient for oxathiolane ring formation, additional steps are required to introduce the acetyloxy and methanol groups.

Comparative Analysis of Synthetic Routes

The table below summarizes key metrics for the four methods:

MethodStarting MaterialsCatalyst/ReagentYieldEnantiomeric ExcessReference
Thioglycolic acid routeThioglycolic acid, l-mentholSulfuryl chloride56%>99%
ZnCl₂ cyclizationMercaptoacetaldehyde, benzoyloxyacetaldehydeZnCl₂~15%*50% (racemic)
Enzymatic DKR2-(Phenylmethoxy)acetaldehydeT. laibachii lipase97.3%96.5%
NBS-mediated couplingBenzaldehyde derivativesNBS60–85%N/A

*After purification steps.

Critical Challenges and Optimization Strategies

  • Stereochemical Control : The (2R)-configuration is achieved via chiral auxiliaries (e.g., l-menthol) or enzymatic resolution .

  • Purification : Crystallization from methanol/hexanes or chromatography on silica gel is essential for removing anomeric mixtures .

  • Scalability : The thioglycolic acid route uses commodity chemicals (chloroacetic acid, sodium thiosulfate) priced under $1/kg, ensuring cost-effectiveness at scale .

Scientific Research Applications

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy and benzoate groups can participate in hydrogen bonding and hydrophobic interactions, facilitating binding to the active sites of enzymes. The oxathiolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can modify the target molecules.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogous benzoate esters:

Compound Name CAS # Substituents (Position) Molecular Formula Key Structural Features
(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate Not provided 5-Acetyloxy, 2-Benzoate C₁₄H₁₄O₅S Chiral oxathiolane core, (2R) configuration
(2R)-5-Methoxy-1,3-oxathiolane-2-methanol Benzoate 528567-33-1 5-Methoxy, 2-Benzoate C₁₃H₁₄O₅S Methoxy substituent instead of acetyloxy
Benzyl Benzoate 120-51-4 Benzyl ester C₁₄H₁₂O₂ Simple aromatic ester, no heterocyclic core
Phenyl Benzoate 93-99-2 Phenyl ester C₁₃H₁₀O₂ Phenyl group attached to benzoate

Key Observations:

  • The acetyloxy group in the target compound enhances its reactivity (e.g., susceptibility to hydrolysis) compared to the methoxy variant .
  • The oxathiolane ring distinguishes it from simple benzoates like benzyl benzoate, which lack heterocyclic complexity .

Physicochemical Properties

Property This compound (2R)-5-Methoxy Variant Benzyl Benzoate
Molecular Weight ~318.3 g/mol (calculated) ~306.3 g/mol 212.24 g/mol
Solubility Likely polar organic solvents (e.g., DMF, CH₂Cl₂) Similar to target compound Insoluble in water
Stability Hydrolysis-prone (due to acetyloxy) More stable Stable under standard conditions

Notes:

  • The acetyloxy group in the target compound may necessitate stringent storage conditions (e.g., dry, inert atmosphere) to prevent degradation, akin to lab protocols for sensitive esters .
  • Benzyl benzoate’s stability in cosmetics and pharmaceuticals contrasts with the specialized handling required for oxathiolane derivatives .

Biological Activity

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14O5S
  • Molecular Weight : 282.31 g/mol
  • CAS Number : 1469982-23-7

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antioxidant , antibacterial , and anticancer properties.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activities. For instance, studies have shown that derivatives of oxathiolane can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The antioxidant activity is typically measured using assays such as DPPH and FRAP.

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against various pathogens. Preliminary findings suggest that this compound may inhibit bacterial growth through mechanisms involving disruption of cell membrane integrity or interference with metabolic pathways.

Pathogen TestedMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.8 mg/mL
Bacillus subtilis0.4 mg/mL

Anticancer Activity

Studies have also highlighted the anticancer properties of related oxathiolane compounds. For example, certain derivatives have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanisms for the biological activities of this compound include:

  • Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound reduces oxidative stress and protects cellular components.
  • Antibacterial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key enzymatic processes necessary for bacterial survival.
  • Anticancer Mechanism : Induction of apoptosis through intrinsic and extrinsic pathways has been observed in various cancer cell lines treated with oxathiolane derivatives.

Case Studies

Several case studies have documented the effects of related compounds in clinical or experimental settings:

  • A study demonstrated that a derivative similar to this compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages.
  • Another investigation highlighted the compound's efficacy in enhancing the effects of standard chemotherapy agents, suggesting a potential role as an adjuvant therapy.

Q & A

Q. What are the critical steps in synthesizing (2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including esterification and cyclization. Key steps include:

  • Esterification : Introducing the acetyloxy group via nucleophilic acyl substitution under anhydrous conditions.
  • Oxathiolane Formation : Cyclization using a thiol-containing reagent, requiring precise temperature control (e.g., 0–5°C) to minimize side reactions.
  • Purification : Chromatography (e.g., silica gel column) is essential to isolate the enantiomerically pure product . Optimization focuses on solvent selection (e.g., dichloromethane for solubility), reaction time (12–24 hours for cyclization), and catalyst choice (e.g., DMAP for esterification efficiency) .

Q. Which purification methods are most effective for isolating this compound?

Chromatographic techniques dominate:

  • Flash Chromatography : Resolves polar impurities using gradients of ethyl acetate/hexane.
  • HPLC : Achieves >99% enantiomeric purity with chiral stationary phases (e.g., amylose derivatives) . Crystallization is less effective due to the compound’s oily consistency, but solvent mixtures (acetonitrile/water) can induce crystallization in some cases .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in sealed containers at 2–8°C to prevent hydrolysis of the acetyloxy group .

Advanced Research Questions

Q. How does the stereochemistry of the oxathiolane ring influence biological activity, and what challenges arise in maintaining enantiomeric purity?

The (2R) configuration is critical for mimicking natural nucleosides, enabling interactions with viral polymerases. Challenges include:

  • Racemization Risk : During synthesis, acidic or high-temperature conditions can epimerize the C2 chiral center. Mitigation involves low-temperature reactions (<10°C) and neutral pH buffers .
  • Analytical Validation : Circular dichroism (CD) and chiral HPLC are used to confirm stereochemical integrity .

Q. What structure-activity relationships (SARs) differentiate this compound from its structural analogs?

Comparative SAR studies highlight:

  • Benzoyl vs. Acetyl Substituents : The acetyloxy group enhances metabolic stability compared to bulkier benzoyl analogs, as shown in antiviral assays (IC₅₀ reduction by 40%) .
  • Oxathiolane vs. Thiazolidine Rings : Oxathiolane’s smaller ring size improves membrane permeability, increasing cellular uptake by 2-fold in hepatocyte models .

Q. What mechanistic insights explain its potential as an antiviral agent?

The compound acts as a nucleoside analog:

  • Chain Termination : Incorporation into viral RNA/DNA via reverse transcriptase inhibition, as observed in HIV-1 RT inhibition assays (Ki = 0.8 µM) .
  • Resistance Profiling : Mutations at RT codon M184V reduce efficacy, necessitating combination therapy studies .

Q. How can spectroscopic techniques validate the compound’s stability under varying pH and temperature conditions?

  • NMR : Monitors degradation products (e.g., free benzoic acid at pH < 3).
  • Mass Spectrometry : Detects hydrolysis of the acetyloxy group (m/z shift from 370.4 to 328.3) . Accelerated stability studies (40°C/75% RH for 6 months) confirm degradation <5% when stored in amber vials .

Q. What strategies optimize yield in large-scale synthesis without compromising enantiomeric excess (ee)?

  • Catalytic Asymmetric Synthesis : Use of chiral catalysts (e.g., Sharpless epoxidation-derived ligands) achieves >95% ee .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing racemization and boosting yield by 20% .

Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for drug-drug interactions?

In vitro CYP450 inhibition assays (e.g., CYP3A4) show weak inhibition (IC₅₀ > 50 µM), suggesting low risk of interactions. However, glucuronidation studies using human liver microsomes indicate rapid Phase II metabolism (t₁/₂ = 12 min), necessitating prodrug strategies .

Q. What role does this compound play in developing nucleoside analogs with reduced toxicity profiles?

Compared to zidovudine, it lacks a 3’-azido group, minimizing mitochondrial DNA toxicity in cell viability assays (CC₅₀ = 200 µM vs. 50 µM for zidovudine). This makes it a candidate for long-term antiviral regimens .

Tables

Table 1: Comparative Biological Activity of Analogs

CompoundAntiviral IC₅₀ (µM)Metabolic Stability (t₁/₂, min)
(2R)-5-(Acetyloxy)-...0.845
(2R)-5-(Benzoyloxy)-...1.228
(2S)-5-(Acetyloxy)-...12.415

Table 2: Optimal Reaction Conditions for Key Synthesis Steps

StepSolventTemperatureCatalystYield (%)
EsterificationDCM25°CDMAP85
CyclizationTHF0–5°CBF₃·Et₂O78
PurificationEtOAc/HexaneRTSilica Gel92

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